molecular formula C15H21NO4 B1336784 (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid CAS No. 262301-38-2

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Cat. No.: B1336784
CAS No.: 262301-38-2
M. Wt: 279.33 g/mol
InChI Key: ZYCITKXROAFBAR-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid” is a compound that contains a benzyl group and a tert-butoxycarbonylamino group . It is a white to off-white solid at room temperature .


Molecular Structure Analysis

The molecular structure of “®-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid” includes a benzyl group, a tert-butoxycarbonylamino group, and a propanoic acid group . The InChI code for this compound is 1S/C15H21NO4/c1-15(2,3)20-14(19)16(10-9-13(17)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

“®-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid” is a white to off-white solid at room temperature . Its molecular weight is 279.33 .

Scientific Research Applications

Synthesis and Characterization

  • Stereocontrolled Synthesis : (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid has been utilized in stereocontrolled synthesis, providing a practical and stereocontrolled approach from (L)-phenylalanine. This methodology plays a crucial role in constructing complex molecules with high stereochemical purity, indicating its significance in creating dipeptide isosteres (Nadin et al., 2001).

Bioorganic and Medicinal Chemistry

  • Peptidomimetics and Drug Design : It has been utilized in the synthesis of peptidomimetics and drug design, particularly in the creation of pseudopeptidic structures and benzodiazepines. These compounds are crucial for designing new therapeutic agents, showcasing the compound's potential in drug discovery (Lecinska et al., 2010).
  • Neuroexcitant Analogue Synthesis : The compound has been instrumental in the synthesis of neuroexcitant analogs, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). This highlights its relevance in synthesizing neuroactive substances and studying neurological pathways and disorders (Pajouhesh et al., 2000).

Organic Chemistry and Catalysis

  • Synthetic Intermediate in Organic Synthesis : It serves as an essential intermediate in organic synthesis, facilitating the introduction of various functional groups. This aspect underscores its versatility and utility in constructing complex organic molecules for diverse applications (We, 2015).
  • Enantioselective Synthesis : The compound is used in enantioselective synthesis, contributing to the production of chiral molecules with high enantiomeric excess. This is vital for the synthesis of optically active pharmaceuticals and other biologically active compounds (Campbell et al., 2009).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 .

Properties

IUPAC Name

(2R)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCITKXROAFBAR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428361
Record name (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262301-38-2
Record name (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262301-38-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.